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molecular formula C7H11NO3 B8662925 2-Formyl-4,4-dimethoxybutanenitrile CAS No. 85163-50-4

2-Formyl-4,4-dimethoxybutanenitrile

Cat. No. B8662925
M. Wt: 157.17 g/mol
InChI Key: GECTZSIHXOCIEZ-UHFFFAOYSA-N
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Patent
US06613747B2

Procedure details

Lithium diisopropylamide mono(tetrahydrofuran) (1.5 M in cyclohexane, 22.0 mL, 33.00 mmol) was added to THF (100 mL) at −30° C. and the resulting solution was stirred for 10 min before 3-cyanopropionaldehyde dimethyl acetal (3.90 mL, 29.90 mmol) was added dropwise over 5 min. After 15 min, methyl formate (2.80 mmol, 45.42 mmol) was added and the resulting solution was stirred at −20° C. to −15° C. for 2 h. The reaction mixture was quenched with water (100 mL) and washed with ether (2×50 mL, discarded). The aqueous layer was acidified with 10% HCl and extracted with ether (3×50 mL). The combined ether extracts were washed with brine (3×50 mL), dried (MgSO4), and concentrated. The residue was dissolved in dichloromethane and concentrated to remove traces of THF and provide 2.28 g (49%) of the title compound as a pale yellow oil.
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mmol
Type
reactant
Reaction Step Three
Yield
49%

Identifiers

REACTION_CXSMILES
[O:1]1CCC[CH2:2]1.C([N-]C(C)C)(C)C.[Li+].[CH3:14][O:15][CH:16]([O:21][CH3:22])[CH2:17][CH2:18][C:19]#[N:20].C(OC)=O>C1COCC1>[CH:2]([CH:18]([CH2:17][CH:16]([O:21][CH3:22])[O:15][CH3:14])[C:19]#[N:20])=[O:1] |f:0.1.2|

Inputs

Step One
Name
Quantity
22 mL
Type
reactant
Smiles
O1CCCC1.C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.9 mL
Type
reactant
Smiles
COC(CCC#N)OC
Step Three
Name
Quantity
2.8 mmol
Type
reactant
Smiles
C(=O)OC

Conditions

Stirring
Type
CUSTOM
Details
the resulting solution was stirred at −20° C. to −15° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (100 mL)
WASH
Type
WASH
Details
washed with ether (2×50 mL, discarded)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined ether extracts were washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove traces of THF

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)C(C#N)CC(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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